

N,N-Dimethylbutylamine CAS number and molecular weight

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Compound of Interest

Compound Name: *N,N-Dimethylbutylamine*

Cat. No.: *B1196949*

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An In-depth Technical Guide to N,N-Dimethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N,N-Dimethylbutylamine**, a tertiary amine with significant applications in organic synthesis and as a chemical intermediate. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and its primary applications.

Core Data Summary

A summary of the key quantitative data for **N,N-Dimethylbutylamine** is presented below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	927-62-8	[1]
Molecular Formula	C ₆ H ₁₅ N	[1]
Molecular Weight	101.19 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[2]
Odor	Amine-like, ammoniacal	[2][3]
Boiling Point	~93 °C	[2]
Density	~0.7203 g/cm ³ at 20 °C	[2]
Solubility	Partially soluble in water	[3]

Synthesis of N,N-Dimethylbutylamine

N,N-Dimethylbutylamine is commonly synthesized via the nucleophilic substitution reaction (SN2) between dimethylamine and a butyl halide, such as 1-bromobutane.[2][4] This method is a direct and efficient route to this tertiary amine.

Experimental Protocol: Synthesis by Alkylation of Dimethylamine

This protocol outlines the laboratory-scale synthesis of **N,N-Dimethylbutylamine** from dimethylamine and 1-bromobutane.

Materials and Reagents:

- Dimethylamine (40% aqueous solution)
- 1-Bromobutane
- Potassium Carbonate (anhydrous)
- Acetonitrile
- Diethyl ether

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromobutane (10.0 g, 0.073 mol), anhydrous potassium carbonate (20.2 g, 0.146 mol), and acetonitrile (100 mL).
- **Addition of Dimethylamine:** To the stirred suspension, add a 40% aqueous solution of dimethylamine (41.1 g, 0.365 mol).
- **Reaction:** Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
- **Extraction:** To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **N,N-Dimethylbutylamine**.
- **Purification:** The final product can be purified by fractional distillation to obtain a pure sample.

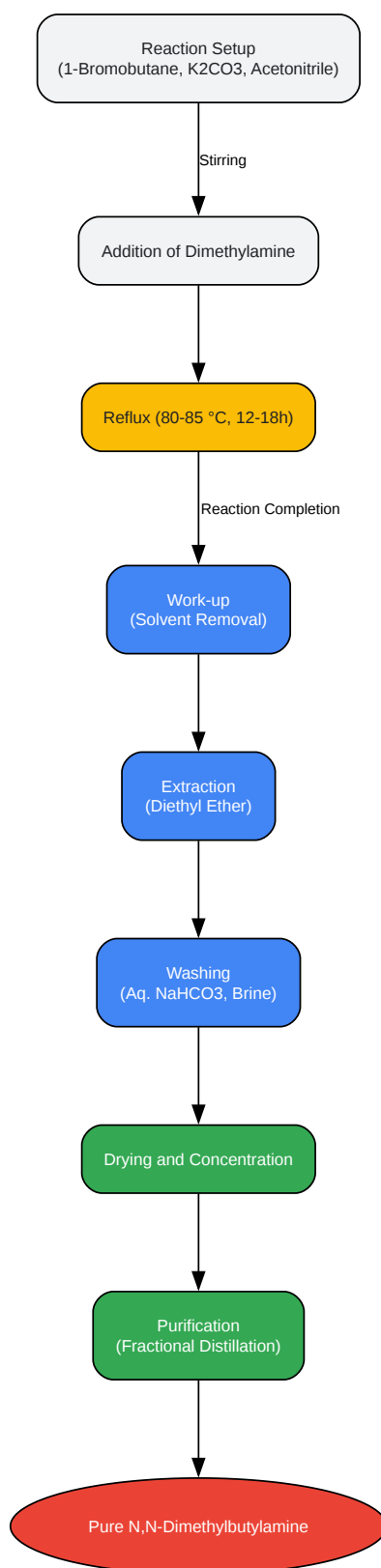
Applications in Research and Development

N,N-Dimethylbutylamine serves as a versatile building block and intermediate in organic synthesis.^[2] Its primary applications include:

- **Intermediate in Pharmaceutical Synthesis:** It is utilized in the preparation of various active pharmaceutical ingredients.
- **Agrochemical Production:** It serves as a precursor in the synthesis of certain agrochemicals. [\[5\]](#)
- **Catalysis:** The lone pair of electrons on the nitrogen atom allows it to function as a base or a catalyst in various chemical transformations.

Logical Workflow and Diagrams

As **N,N-Dimethylbutylamine** is a synthetic building block, it is not typically involved in biological signaling pathways. The following diagram illustrates the experimental workflow for its synthesis.



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Caption: Experimental workflow for the synthesis of **N,N-Dimethylbutylamine**.

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